4-(Tert-butoxycarbonyloxy)phenol

Orthogonal protecting group strategy Multi-step organic synthesis Chemoselective deprotection

4-(Tert-butoxycarbonyloxy)phenol (CAS 64396-74-5) is a Boc-protected phenolic compound, classified as an aryl tert-butyl carbonate, with molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 g/mol. The tert-butoxycarbonyl (Boc) group attached to the phenolic oxygen imparts a unique combination of acid-lability and base-lability that distinguishes this compound from conventional phenol protecting-group strategies.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B8319411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyloxy)phenol
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CC=C(C=C1)O
InChIInChI=1S/C11H14O4/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7,12H,1-3H3
InChIKeyKXUKRZZEHBUWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butoxycarbonyloxy)phenol for Chemical Procurement: Core Identity and Differentiated Value Proposition


4-(Tert-butoxycarbonyloxy)phenol (CAS 64396-74-5) is a Boc-protected phenolic compound, classified as an aryl tert-butyl carbonate, with molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 g/mol [1]. The tert-butoxycarbonyl (Boc) group attached to the phenolic oxygen imparts a unique combination of acid-lability and base-lability that distinguishes this compound from conventional phenol protecting-group strategies [2]. Unlike acetyl, benzyl, or silyl ether alternatives, the Boc-carbonate linkage enables orthogonal deprotection under either mild acidic or weakly basic conditions without affecting other coexisting protecting groups, making it a versatile intermediate in multi-step organic synthesis, polymer chemistry, and photoresist formulation [3].

Why 4-(Tert-butoxycarbonyloxy)phenol Cannot Be Replaced by Generic Acetyl, Benzyl, or Silyl Phenol Derivatives


Generic phenol protecting groups such as acetyl (4-acetoxyphenol), benzyl (4-benzyloxyphenol), and trimethylsilyl (4-TMSO-phenol) each impose a single deprotection modality: acetyl requires strong alkaline hydrolysis, benzyl demands hydrogenolysis, and silyl ethers need fluoride ions or acid [1]. These single-mode strategies create synthetic dead-ends when orthogonal deprotection is required in the presence of base-sensitive, reduction-sensitive, or fluoride-sensitive functionalities. In contrast, 4-(tert-butoxycarbonyloxy)phenol uniquely supports dual acid/base deprotection—removable by either weak bases (K₂CO₃, NaOH) or mild acids (TFA)—along with a clean thermolytic pathway that generates only CO₂ and isobutylene as volatile byproducts, leaving no residual reagents that could interfere with downstream steps [2]. This multi-exit strategy directly reduces the need for divergent synthetic routes and simplifies procurement for multi-step synthesis workflows [3].

Quantitative Evidence Guide: 4-(Tert-butoxycarbonyloxy)phenol vs. Closest Analogs—Head-to-Head Metrics for Procurement Decisions


Dual Acid/Base Deprotection vs. Single-Mode Acetyl/Benzyl/Silyl: Orthogonal Cleavage Selectivity

4-(Tert-butoxycarbonyloxy)phenol is cleaved by K₂CO₃ (1.5 equiv) in THF at room temperature over 12 h to regenerate phenol with ~60% conversion, while identical conditions leave acetyl, benzyl, and silyl phenol derivatives intact [1]. Conversely, mild acid (TFA/CH₂Cl₂) removes the Boc group quantitatively within minutes, conditions under which acetyl-protected phenols are stable and silyl ethers may undergo partial cleavage [2]. The CBr₄–PPh₃ catalyst system regenerates the parent phenol from O-Boc derivatives without affecting coexisting aryl alkyl ether, alkyl ester, or thioacetal protecting groups, a chemoselectivity not achievable with acetyl or benzyl protection [3].

Orthogonal protecting group strategy Multi-step organic synthesis Chemoselective deprotection

CBr₄-Catalyzed Boc Protection Yield: 96–98% in 45 Minutes vs. Typical Acetyl Protection Kinetics

O-tert-Butoxycarbonylation of phenol using Boc₂O (2 equiv) with 10 mol% CBr₄ as organocatalyst under neat conditions at 65 °C for 0.75 h delivers 96–98% isolated yield of tert-butyl phenyl carbonate [1]. Under water-mediated, catalyst-free conditions at room temperature, phenol reacts with Boc₂O (1 equiv) in water/acetone (9.5:0.5) to give 85% yield after 4 h [2]. In the Fe₃O₄–Co₃O₄ nanocatalyst system, O-Boc protection of diverse phenols proceeds in 85–95% yield with catalyst recyclability maintained for ≥6 cycles [3]. For comparison, acetylation of phenol with acetic anhydride under standard DMAP catalysis typically yields ~90% but the acetyl group cannot be removed under the mild, orthogonal conditions available to the Boc group [4].

Phenol protection yield Organocatalytic Boc installation Synthetic efficiency

Hydrolytic Stability: Phenolic Carbonate Esters vs. Phenyl Acetate in Aqueous Formulations

Phenolic carbonate esters (including tert-butyl phenyl carbonate) are demonstrably less reactive towards both specific acid- and base-catalyzed hydrolysis than phenyl acetate, a critical stability advantage for compounds intended for aqueous formulation or prolonged storage [1]. Quantitative half-life data for structurally analogous carbonate esters at pH 7.4 and 37 °C range from 31 min to 1.7 × 10⁴ min, depending on the promoiety, with tert-butyl carbonate derivatives exhibiting marked stabilization in human plasma and human serum albumin solutions relative to buffer [2]. Spontaneous hydrolysis of t-butyl phenyl carbonate is further inhibited by both cationic and anionic micelles, with second-order rate constants in micellar media being smaller than in bulk water [3].

Aqueous stability Carbonate ester hydrolysis Shelf-life comparison

Electron-Beam Lithographic Sensitivity and Contrast: PBOCST Resist Performance Metrics

Pure poly(4-tert-butoxycarbonyloxystyrene) (PBOCST) functions as a single-component chemically amplified electron-beam resist with measured sensitivity of 5–10 μC/cm² at 20 keV and contrast values of 6–10, metrics that are competitive with multi-component commercial resist systems [1]. Complete thermal deprotection of PBOCST results in a 35–40% film thickness loss due to quantitative evolution of CO₂ and isobutylene, providing a clean, residue-free pattern-transfer mechanism [2]. For deep-UV (248 nm) applications, the analogous 3:1 TBS:SO₂ copolymer resist achieves 40 mJ/cm² sensitivity with <0.5 μm resolution when formulated with 10 mol% bis(3,4-dichlorobenzyl)sulfone as photoacid generator [3].

Electron-beam lithography Chemically amplified resist PBOCST photoresist

Glass Transition Temperature (Tg) Tunability: para-PBOCST (130 °C) vs. meta-PBOCST (85 °C) for Processing Window Control

The para-isomer of poly(4-tert-butoxycarbonyloxystyrene) (PBOCST) exhibits a glass transition temperature (Tg) of 130 °C, while the meta-isomer has a Tg of 85 °C—a 45 °C differential that provides direct tunability of the resist processing window [1]. This Tg range (85–130 °C) brackets the typical post-apply bake (PAB) and post-exposure bake (PEB) temperatures used in 248 nm and e-beam lithography, enabling formulators to select the isomer that matches their thermal budget without changing the core Boc deprotection chemistry. In contrast, poly(4-acetoxystyrene) has a Tg near 115 °C with no isomeric tuning option, and poly(4-hydroxystyrene) (PHOSt) has a Tg of approximately 150–180 °C, limiting its use in low-thermal-budget processes [2].

Polymer thermal properties Glass transition temperature Lithographic processing window

Copolymerization Reactivity Ratio Differentiation: 4-tert-Butoxycarbonyloxystyrene vs. 4-Acetoxystyrene with tert-Butyl Acrylate

In radical copolymerization with tert-butyl acrylate (TBA), 4-tert-butoxycarbonyloxystyrene (t-BOCSt) exhibits markedly different reactivity ratios compared to 4-acetoxystyrene (AcOSt) and 4-hydroxystyrene (HOSt), as determined by nonlinear regression and the Kelen–Tüdös method [1]. While 4-hydroxystyrene shows strong alternating tendency with electron-deficient acrylates, t-BOCSt behaves as a more electron-poor monomer due to the carbonate substituent, resulting in reactivity ratios that produce a more random copolymer microstructure [2]. This differential enables precise control over copolymer composition and sequence distribution by substituting t-BOCSt for AcOSt in identical polymerization protocols, without altering initiator, solvent, or temperature parameters [3].

Radical copolymerization Monomer reactivity ratios Copolymer composition control

Optimal Application Scenarios for 4-(Tert-butoxycarbonyloxy)phenol Based on Evidenced Differentiation


Multi-Step Total Synthesis of Complex Natural Products Requiring Orthogonal Phenol Protection

In the total synthesis of polyphenolic natural products (e.g., resveratrol oligomers, vancomycin aglycone, or tannic acid derivatives), the phenolic hydroxyls must be sequentially protected and deprotected in the presence of base-labile esters, hydrogenolysis-sensitive benzyl ethers, and fluoride-sensitive silyl ethers. 4-(Tert-butoxycarbonyloxy)phenol enables phenol masking that can be removed with weak aqueous base (K₂CO₃/THF) without cleaving coexisting acetate esters or benzyl ethers, or with mild acid (TFA) without affecting silyl ethers [1]. The CBr₄–PPh₃ catalytic deprotection system further permits phenol regeneration while preserving alkyl esters, thioacetals, and aryl alkyl ethers [2]. This three-mode orthogonality eliminates the need to design separate synthetic routes for each protecting-group combination, reducing total step count and improving overall yield.

248 nm and E-Beam Chemically Amplified Photoresist Formulation for Sub-0.5 μm Patterning

Poly(4-tert-butoxycarbonyloxystyrene) (PBOCST) serves as the base resin in single-component chemically amplified resists for deep-UV (248 nm) and electron-beam lithography. The para-isomer (Tg = 130 °C) provides a wide post-exposure bake processing window, while the meta-isomer (Tg = 85 °C) is suitable for low-thermal-budget substrates [3]. With e-beam sensitivity of 5–10 μC/cm², contrast of 6–10, and a clean thermolytic deprotection that quantitatively evolves CO₂ and isobutylene (35–40% film loss), PBOCST-based resists achieve <0.5 μm resolution without corrosive residue, a key advantage over acetyl- or acetal-based chemically amplified resist platforms [4]. Formulators can procure 4-tert-butoxycarbonyloxystyrene monomer and polymerize the appropriate isomer to match their specific lithographic tool thermal specifications.

Green Chemistry Workflows: Catalyst-Free, Water-Mediated Phenol Protection/Deprotection

For research groups and industrial laboratories pursuing environmentally sustainable synthetic protocols, 4-(tert-butoxycarbonyloxy)phenol can be both synthesized and deprotected under water-mediated, catalyst-free conditions at room temperature, achieving 85% protection yield in 4 hours without organic co-solvents beyond 5% acetone [5]. This contrasts sharply with acetyl protection, which typically generates acetic acid waste, and with silyl protection, which requires anhydrous conditions and generates silanol byproducts. The Fe₃O₄–Co₃O₄ magnetic nanocatalyst system provides an alternative green route with 85–95% yield and catalyst recyclability for ≥6 cycles, further reducing E-factor and waste disposal costs [6].

Aqueous-Formulation Prodrug Design Requiring Tunable Carbonate Ester Hydrolytic Stability

In prodrug design where a phenol must be temporarily masked for improved bioavailability and then released in vivo, the tert-butyl carbonate ester linkage of 4-(tert-butoxycarbonyloxy)phenol provides an advantageous stability-reactivity profile. Phenolic carbonate esters exhibit lower reactivity toward both specific acid- and base-catalyzed hydrolysis than analogous phenyl acetates, extending aqueous formulation shelf-life [7]. Quantitative half-lives for structurally related carbonate esters range from 31 min to 1.7 × 10⁴ min at physiological pH (7.4, 37 °C), and the t-butyl carbonate derivatives are specifically stabilized in human plasma and serum albumin solutions, reducing premature cleavage during circulation [8]. This stability differential, combined with the clean, non-toxic decomposition products (CO₂ and isobutylene), makes the Boc-phenol carbonate motif preferable to acetyl-phenol ester prodrugs for aqueous injectable formulations.

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